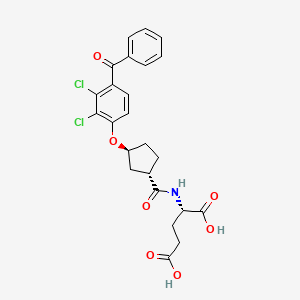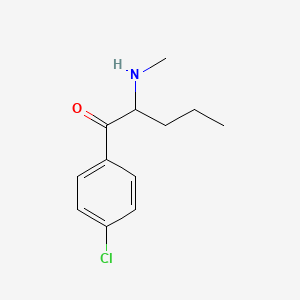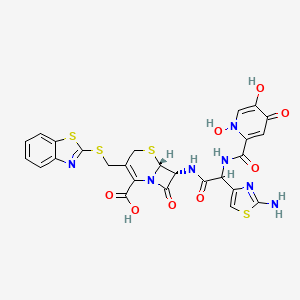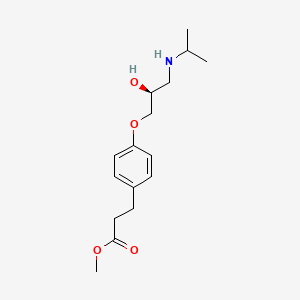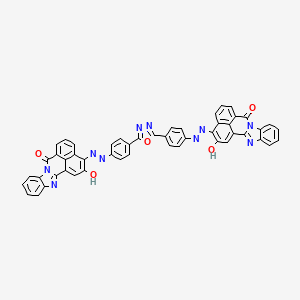
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3'-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzimidazole, isoquinoline, oxadiazole, and phenyleneazo groups. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of benzimidazo[2,1-a]benz[de]isoquinolin-7-one, which can be synthesized from 4-bromo-1,8-naphthalic anhydride and o-phenylenediamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert azo groups to amines, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Wissenschaftliche Forschungsanwendungen
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Wirkmechanismus
The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or nucleic acids, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: A structurally related compound with similar core structure but lacking the oxadiazole and phenyleneazo groups.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Another related compound with a different substitution pattern on the benzimidazole and isoquinoline rings.
Uniqueness
The uniqueness of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) lies in its combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of oxadiazole and phenyleneazo groups enhances its versatility and functionality compared to similar compounds.
Eigenschaften
CAS-Nummer |
84982-68-3 |
|---|---|
Molekularformel |
C50H26N10O5 |
Molekulargewicht |
846.8 g/mol |
IUPAC-Name |
18-hydroxy-17-[[4-[5-[4-[(18-hydroxy-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-17-yl)diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C50H26N10O5/c61-39-23-33-41-29(7-5-9-31(41)49(63)59-37-13-3-1-11-35(37)51-45(33)59)43(39)55-53-27-19-15-25(16-20-27)47-57-58-48(65-47)26-17-21-28(22-18-26)54-56-44-30-8-6-10-32-42(30)34(24-40(44)62)46-52-36-12-2-4-14-38(36)60(46)50(32)64/h1-24,61-62H |
InChI-Schlüssel |
BDOSIGRKYYLSHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC(=C5N=NC6=CC=C(C=C6)C7=NN=C(O7)C8=CC=C(C=C8)N=NC9=C(C=C1C2=C9C=CC=C2C(=O)N2C1=NC1=CC=CC=C12)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



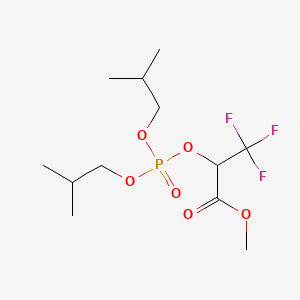
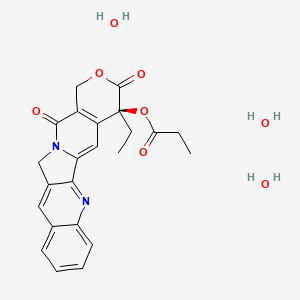
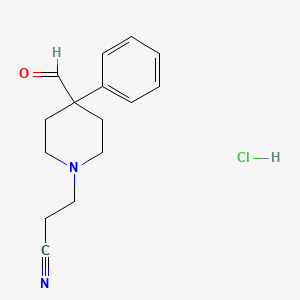



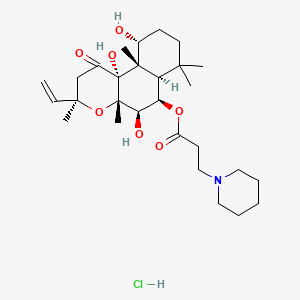
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
